molecular formula C₂₂¹³C₃H₂₅NO₉ B1151776 Amrubicin-13C3

Amrubicin-13C3

Cat. No.: B1151776
M. Wt: 486.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Amrubicin-13C3 is a complex organic molecule with a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amrubicin-13C3 typically involves multi-step organic reactions. The process begins with the preparation of the tetracene backbone, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Oxidation and Reduction Reactions: These reactions are used to introduce hydroxyl groups at specific positions on the tetracene backbone.

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Amrubicin-13C3: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to introduce additional hydroxyl groups or to convert ketones to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Amrubicin-13C3: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Amrubicin-13C3 involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino group may form hydrogen bonds with active site residues, while the hydroxyl groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Amrubicin-13C3: can be compared with other tetracene derivatives, such as:

    Tetracene: The parent compound, lacking the functional groups present in the target molecule.

    9-Amino-7-hydroxy-tetracene: A simpler derivative with fewer functional groups.

    9-Acetyl-7-hydroxy-tetracene: Another derivative with an acetyl group but lacking the amino group.

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C₂₂¹³C₃H₂₅NO₉

Molecular Weight

486.45

Synonyms

(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-β-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione-13C3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.